2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline
Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique reactivity and is often used in various chemical transformations, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline typically involves the reaction of 5-(trifluoromethyl)aniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve efficiency and yield. The use of high-throughput screening methods can also aid in identifying the most effective catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or boronic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases such as potassium carbonate, and aryl halides.
Major Products Formed
Oxidation: Boronic esters or boronic acids.
Reduction: Corresponding amine.
Substitution: Various biaryl compounds.
Scientific Research Applications
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline exerts its effects is primarily through its ability to form stable boron-carbon bonds. This property makes it a valuable reagent in cross-coupling reactions, where it acts as a boron source. The compound’s molecular targets and pathways involve its interaction with palladium catalysts and various organic substrates to form new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 5-(Trifluoromethyl)phenylboronic acid
Uniqueness
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline is unique due to its combination of a boronic acid moiety with a trifluoromethyl group. This combination imparts distinct reactivity and stability, making it particularly useful in cross-coupling reactions and other chemical transformations.
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF3NO2/c1-11(2)12(3,4)20-14(19-11)9-6-5-8(7-10(9)18)13(15,16)17/h5-7H,18H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIXIDYMMJBOTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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